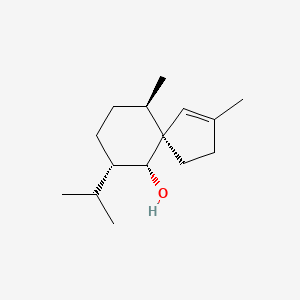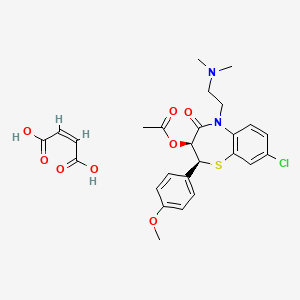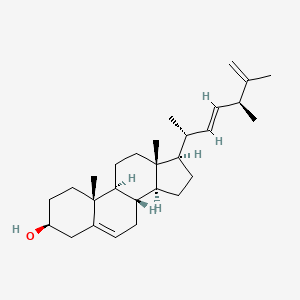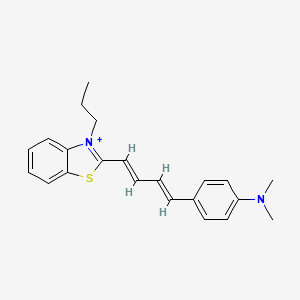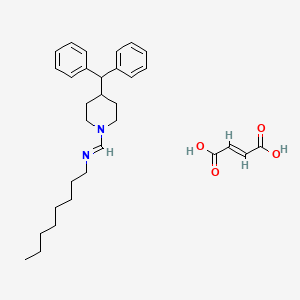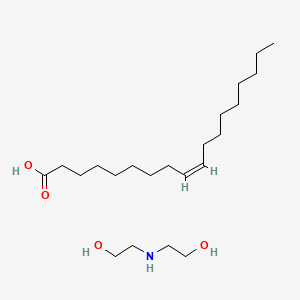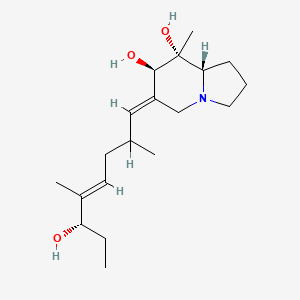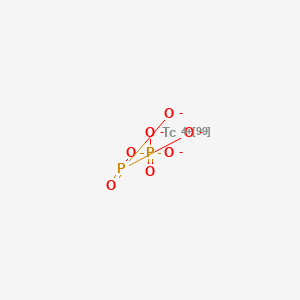
3,3'-Dipentyloxacarbocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-dipentyloxacarbocyanine is the cationic form of a C3 cyanine dye having 3-pentyl-1,3-benzoxazol-2(3H)-yl units at each end. A fluorescent compound that preferentially stains chronic myelogenic leukemia cells. It has a role as a fluorochrome. It is a benzoxazolium ion and a cyanine dye.
Scientific Research Applications
Alteration in Plasma Membrane Potential and Cytosolic pH
3,3'-Dipentyloxacarbocyanine is utilized in studying the effects of perfluorinated acids on human colon carcinoma cells. This dye assists in measuring changes in plasma membrane potential and cytosolic pH, revealing depolarization of the plasma membrane and cytosolic acidification correlated with fluorocarbon chain length (Kleszczyński & Składanowski, 2009).
Measurement of Transmembrane Potentials in Bacteria
This dye has been used as a fluorescence probe to measure transmembrane potentials across Rhodospirillum rubrum chromatophore membranes. It reveals reversible fluorescence increase sensitive to various factors, indicating its utility in studying membrane potentials in bacterial systems (Pick & Avron, 1976).
Inhibition Studies in Mitochondrial and Bacterial Systems
3,3'-Dipentyloxacarbocyanine, among other dyes, has been identified as an inhibitor in mitochondrial and bacterial (Paracoccus denitrificans) systems. It specifically inhibits NADH-ubiquinone reductase activity, demonstrating its potential in studying the respiratory chain and mitochondrial functions (Anderson, Wood, & Anderson, 1993).
Sensitization to Hyperthermia in Cancer Research
This dye sensitizes Chinese hamster ovary cells to hyperthermic cell killing, correlating with increased DNA damage. This finding is significant in cancer research, where understanding cellular responses to hyperthermia is critical (Borrelli, Rausch, Seaner, & Iliakis, 1991).
Membrane Potential Studies in Yeast
It has been used to study membrane potential in yeast, indicating different responses in cytoplasmic and mitochondrial compartments. This suggests its effectiveness as a qualitative indicator of membrane potential in yeast cells (Peña, Uribe, Pardo, & Borbolla, 1984).
Neutrophil Activation Studies
The dye has been instrumental in studying neutrophil activation, with changes in fluorescence indicating membrane potential variations in human neutrophils (Seligmann & Gallin, 1983).
Chirality-Sensing Supramolecular Systems
J-aggregates formed with 3,3'-Dipentyloxacarbocyanine in the presence of various chiral additives are optically active and demonstrate the potential for chirality sensing in supramolecular systems (Slavnova, Görner, & Chibisov, 2011).
Studying Neutrophil Responsiveness
The dye has been used to understand the modification of neutrophil responsiveness to chemoattractants, providing insights into the cellular mechanisms underlying chemotaxis (Seligmann, Fletcher, & Gallin, 1982).
Leukemia Stem Cell Research
3,3'-Dipentyloxacarbocyanine has been used for selective imaging and inhibition of leukemia stem-like cells, proving to be a significant tool in leukemia research and potentially in the development of new therapies (Zhang et al., 2015).
properties
CAS RN |
60031-82-5 |
|---|---|
Product Name |
3,3'-Dipentyloxacarbocyanine |
Molecular Formula |
C27H33N2O2+ |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C27H33N2O2/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3/q+1 |
InChI Key |
ZLQJJALHJYCWSH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC |
SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |
Related CAS |
53213-81-3 (iodide) |
synonyms |
3,3'-dipentyl-2,2'-oxacarbocyanine 3,3'-dipentyl-2,2'-oxacarbocyanine iodide 3,3'-dipentyloxacarbocyanine 3,3'-dipentyloxacarbocyanine iodide DiOC(5)(3) DiOC5(3) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)
